
N-(4-methylpyridin-2-yl)ethane-1,2-diamine
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “N-(4-methylpyridin-2-yl)ethane-1,2-diamine” can be represented by the SMILES stringCC1=CC(NCCN)=NC=C1.O . The InChI representation is 1S/C8H13N3.H2O/c1-7-2-4-10-8(6-7)11-5-3-9;/h2,4,6H,3,5,9H2,1H3,(H,10,11);1H2 . Physical And Chemical Properties Analysis
“N-(4-methylpyridin-2-yl)ethane-1,2-diamine” is a solid compound . Unfortunately, specific physical and chemical properties such as density, melting point, and boiling point were not found in the sources I accessed.Aplicaciones Científicas De Investigación
Pharmaceutical Industry
This compound has been used in the pharmaceutical industry as potential therapeutic agents . It has been used in the development of various drugs with diverse therapeutic effects.
Antibacterial Applications
The compound has shown antibacterial properties . It has been used in the development of antibacterial drugs .
Anti-HIV Applications
The compound has been used in the development of anti-HIV drugs . It has shown potential in combating HIV .
Anticancer Applications
The compound has been used in the development of anticancer drugs . It has shown potential in combating various types of cancer .
Antidepressant Applications
The compound has been used in the development of antidepressants . It has shown potential in combating depression .
Agrochemical Industry
The compound has been used extensively and commercially as herbicides, fungicides and insecticides agents in the agrochemical industries .
Alzheimer’s Disease Research
In previous discussions, the compound has been used in in vitro cholinesterase inhibition, and their in vivo anti-convulsant activity against Alzheimer’s disease .
Drug Research
The compound has been used in drug research, particularly in the synthesis of unique chemicals .
Mecanismo De Acción
Target of Action
This compound is part of a collection of unique chemicals provided to early discovery researchers
Mode of Action
The interaction of this compound with its targets and the resulting changes are areas of ongoing research .
Biochemical Pathways
The downstream effects of these pathways are also subjects of current research .
Pharmacokinetics
These properties significantly impact the bioavailability of the compound, which is crucial for its effectiveness .
Propiedades
IUPAC Name |
N'-(4-methylpyridin-2-yl)ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-7-2-4-10-8(6-7)11-5-3-9/h2,4,6H,3,5,9H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POLFZJFTWICAOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70434434 | |
| Record name | N-(4-methylpyridin-2-yl)ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70434434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylpyridin-2-yl)ethane-1,2-diamine | |
CAS RN |
526184-60-1 | |
| Record name | N-(4-methylpyridin-2-yl)ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70434434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



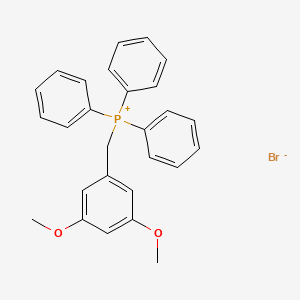

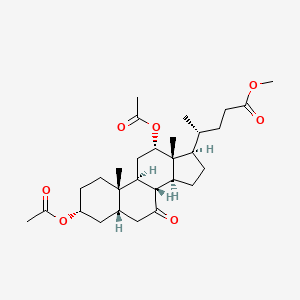

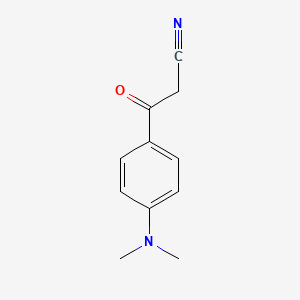

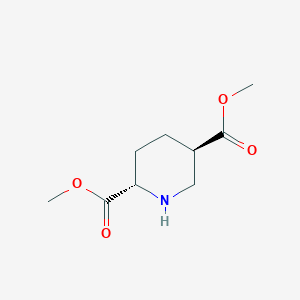




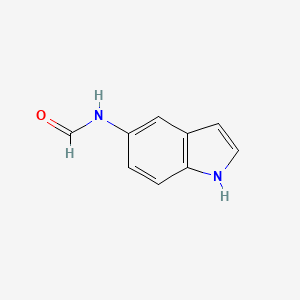

![N-Methoxy-N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B1625155.png)